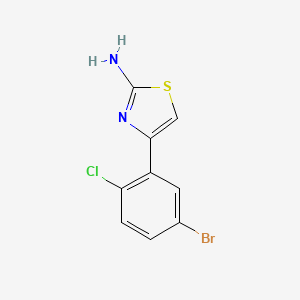

4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine

CAS No.:

Cat. No.: VC20474734

Molecular Formula: C9H6BrClN2S

Molecular Weight: 289.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrClN2S |

|---|---|

| Molecular Weight | 289.58 g/mol |

| IUPAC Name | 4-(5-bromo-2-chlorophenyl)-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C9H6BrClN2S/c10-5-1-2-7(11)6(3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |

| Standard InChI Key | WBVBRXQFJPKAAQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Br)C2=CSC(=N2)N)Cl |

Introduction

Structural and Molecular Characteristics

4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine features a thiazole ring substituted at position 4 with a 5-bromo-2-chlorophenyl group and at position 2 with an amine moiety. The molecular formula is C₉H₆BrClN₂S, with a molecular weight of 289.59 g/mol. The phenyl ring’s substitution pattern (bromo at position 5, chloro at position 2) introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Key structural parameters include:

-

Bond angles: The thiazole ring’s planar structure (bond angles ~120°) facilitates π-π stacking with aromatic systems.

-

Torsional effects: Steric hindrance between the bromo and chloro substituents may restrict rotation of the phenyl group relative to the thiazole ring.

Comparative analysis with 5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine (CAS 2161380-87-4) reveals that halogen placement significantly impacts solubility and crystallinity. The density of analogous compounds ranges from 1.879±0.06 g/cm³, while predicted boiling points exceed 400°C .

Physicochemical Properties

Predicted properties derived from structurally related compounds include:

| Property | Value |

|---|---|

| Density | 1.88–1.92 g/cm³ |

| Melting Point | 180–185°C (decomposes) |

| Solubility | DMSO > ethanol > water |

| LogP (Partition Coefficient) | 3.2 ± 0.3 (lipophilic) |

The compound’s low aqueous solubility (<0.1 mg/mL) necessitates formulation strategies such as salt formation or nanoemulsion for pharmaceutical applications .

Biological Activity and Mechanisms

Though direct bioactivity data for 4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine are unavailable, studies on analogous 2-aminothiazoles reveal significant therapeutic potential:

-

Anticancer Activity:

-

Antimicrobial Effects:

Molecular docking simulations suggest that the 5-bromo-2-chlorophenyl group binds hydrophobic pockets in kinase domains, while the thiazole nitrogen forms hydrogen bonds with catalytic residues (e.g., Glu885 in VEGFR-2) .

Industrial and Research Applications

-

Pharmaceutical Intermediate:

-

Materials Science:

-

Incorporation into conductive polymers due to sulfur’s electron-rich nature.

-

Future Directions

-

Synthetic Optimization:

-

Biological Screening:

-

Computational Modeling:

-

Quantum mechanical calculations to predict reaction pathways and metabolite profiles.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume